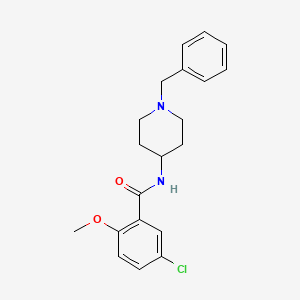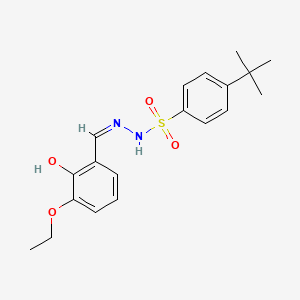![molecular formula C10H7N7O4 B6035524 methyl 6-(4-nitro-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B6035524.png)
methyl 6-(4-nitro-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-(4-nitro-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that features a unique combination of pyrazole, triazole, and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(4-nitro-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 4-position.
Formation of the Triazole Ring: The nitrated pyrazole is reacted with an appropriate amidine to form the triazole ring.
Cyclization: The intermediate is then cyclized with a suitable reagent to form the triazolo[1,5-a]pyrimidine core.
Esterification: Finally, the carboxylate group is introduced through esterification with methanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 6-(4-nitro-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Cyclization Reagents: Various acids or bases to facilitate cyclization.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 6-(4-nitro-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structure and functional groups.
Materials Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.
作用机制
The mechanism of action of methyl 6-(4-nitro-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The triazole and pyrimidine rings can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings, such as fluconazole and itraconazole, are well-known antifungal agents.
Pyrazole Derivatives: Compounds like celecoxib, which contain pyrazole rings, are used as anti-inflammatory drugs.
Uniqueness
Methyl 6-(4-nitro-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new drugs and materials.
属性
IUPAC Name |
methyl 6-(4-nitro-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N7O4/c1-21-9(18)8-13-10-11-2-5(4-16(10)15-8)7-6(17(19)20)3-12-14-7/h2-4H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKAYFLQWOJPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=C(C=NC2=N1)C3=C(C=NN3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6035443.png)
![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6035461.png)

![7-chloro-3,5-dimethyl-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-N-(2-pyridinylmethyl)-1-benzofuran-2-carboxamide](/img/structure/B6035472.png)
![3-[2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-(4-methylbenzyl)-2-piperazinone](/img/structure/B6035477.png)
![5-(4-morpholinyl)-6-[2-(3-pyridinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6035485.png)
![2-(4-Methylpentyl)-4-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]morpholine](/img/structure/B6035501.png)
![4-[(E)-4-(2-tert-butylphenoxy)but-2-enyl]morpholine;hydrochloride](/img/structure/B6035517.png)
![(2,4-dimethoxyphenyl){1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6035532.png)

![N-cyclopropyl-1'-[3-(methylthio)propyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6035555.png)
![2-[1-[(4-methoxy-2,3-dimethylphenyl)methyl]-3-oxopiperazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6035557.png)
![2-methoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B6035561.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B6035578.png)
